![molecular formula C6H5ClF2N2O2 B2390608 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid CAS No. 1946817-28-2](/img/structure/B2390608.png)
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, also known as CF3-PCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrazole derivatives and has a molecular weight of 225.62 g/mol. CF3-PCA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the inhibition of cell growth and proliferation. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In animal models, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good solubility in common solvents. However, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid also has some limitations, including its instability under acidic conditions and its poor stability in aqueous solutions. These limitations can be overcome by using appropriate storage conditions and by optimizing the experimental conditions.
将来の方向性
There are several future directions for the research on 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further optimized to improve its potency and selectivity as an anticancer or anti-inflammatory agent. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of new functional materials with unique properties. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further studied as a potential herbicide, with the aim of developing a more effective and eco-friendly weed control method.
合成法
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be synthesized using different methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate in the presence of a base and a solvent. The multistep reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate to form ethyl 2-(4-chloro-5-(difluoromethyl)pyrazol-1-yl)acetate, which is then hydrolyzed to 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid. The microwave-assisted reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with chloroacetic acid in the presence of a base and a solvent under microwave irradiation.
科学的研究の応用
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has also been studied as a potential anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential building block for the synthesis of functional materials, such as liquid crystals and polymers. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds.
特性
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXNGQEUPXUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

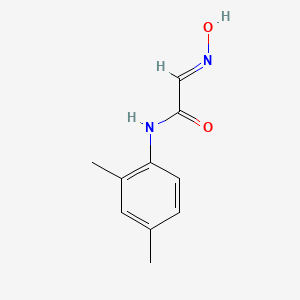
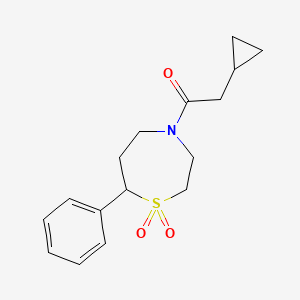


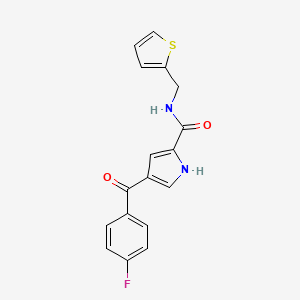
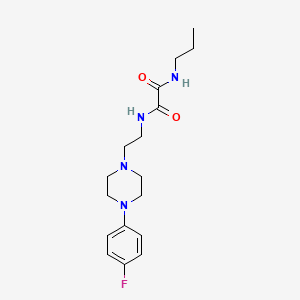
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
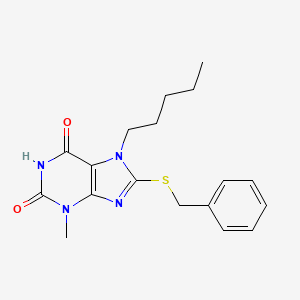
![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)
